molecular formula C16H8I2 B12846220 1,4-Bis(4-iodophenyl)buta-1,3-diyne CAS No. 959-89-7

1,4-Bis(4-iodophenyl)buta-1,3-diyne

Cat. No.: B12846220
CAS No.: 959-89-7
M. Wt: 454.04 g/mol
InChI Key: IFCADWKUNRIPKH-UHFFFAOYSA-N
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Description

Contextualizing Conjugated Systems in Molecular Design

In the realm of molecular design, conjugated systems are a cornerstone, representing molecular structures characterized by alternating single and multiple bonds. This arrangement results in a continuous network of overlapping p-orbitals, leading to the delocalization of π-electrons across the system. wikipedia.orgorgsyn.org This electron delocalization is not merely a structural curiosity; it fundamentally governs the electronic and photophysical properties of the molecule. A key consequence of conjugation is the reduction of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which allows the molecule to absorb light at longer wavelengths, often in the ultraviolet or visible spectrum. wikipedia.org

This unique electronic structure imparts increased stability to conjugated molecules compared to their non-conjugated counterparts. wikipedia.orgorgsyn.org The ability to absorb light makes them fundamental components of chromophores, the parts of a molecule responsible for its color. orgsyn.org These properties are central to their application in organic electronics, where they are integral to the development of materials for solar cells, organic light-emitting diodes (OLEDs), and organic transistors. wikipedia.orgsynarchive.com The design and synthesis of conjugated molecules with tailored properties remain an active and vital area of research, with implications ranging from materials science to the development of new therapeutic agents. synarchive.com

Evolution of Buta-1,3-diyne Chemistry and Its Significance

The buta-1,3-diyne (also known as diacetylene) moiety, with its rigid, linear structure composed of two conjugated triple bonds, is an important building block in chemistry. chemicalbook.commdpi.com Its chemistry dates back to 1869, when Carl Andreas Glaser reported the synthesis of diphenylbutadiyne. wikipedia.org This pioneering work was followed by Adolf von Baeyer's use of a butadiyne derivative in an early synthesis route toward indigo (B80030) dye in 1882. wikipedia.org

The significance of buta-1,3-diyne chemistry lies in its versatility and the unique properties of its derivatives. These compounds are not just laboratory curiosities; they have been identified in nature, from marine organisms to the atmosphere of Titan. chemicalbook.commdpi.com The development of synthetic methods, such as the Glaser, Hay, and Cadiot-Chodkiewicz coupling reactions, has been crucial for the advancement of diyne chemistry, allowing for the synthesis of both symmetrical and unsymmetrical diynes. wikipedia.orgsynarchive.comresearchgate.netorganic-chemistry.org These reactions, typically involving copper catalysis, facilitate the oxidative coupling of terminal alkynes to form the characteristic butadiyne linkage. synarchive.comorganic-chemistry.org The rigid, rod-like structure of aryl-substituted butadiynes makes them crucial components in materials science, particularly for creating linear, π-conjugated systems. chemicalbook.comresearchgate.net

Academic Relevance of Halogenated Aryl-Butadiynes as Synthetic Building Blocks

Halogenated aryl compounds are indispensable tools in modern organic synthesis, serving as versatile building blocks for constructing complex molecular architectures. rsc.org The carbon-halogen bond provides a reactive handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov Reactions like the Sonogashira, Suzuki, and Stille couplings utilize aryl halides to form new carbon-carbon bonds with high efficiency and selectivity. researchgate.netnih.govwikipedia.org

The introduction of halogen atoms onto an aryl-butadiyne framework, creating halogenated aryl-butadiynes, significantly enhances their synthetic utility. The halogen substituents, typically iodine or bromine, serve as key functional groups for subsequent elaboration. wikipedia.org The reactivity of aryl halides in coupling reactions often follows the order I > Br > Cl, making iodo-substituted compounds particularly valuable for reactions conducted under mild conditions. wikipedia.orgpublish.csiro.au This allows for the sequential and controlled construction of larger, more complex π-conjugated systems. For instance, a diarylbutadiyne bearing terminal iodo groups can act as a core structure, which can be further functionalized through coupling reactions at the iodine positions to create advanced materials for electronics or complex molecular wires. uwa.edu.aunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

959-89-7

Molecular Formula

C16H8I2

Molecular Weight

454.04 g/mol

IUPAC Name

1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H

InChI Key

IFCADWKUNRIPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1,4 Bis 4 Iodophenyl Buta 1,3 Diyne

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. Through the analysis of the diffraction pattern produced by a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

The crystal structure of 1,4-Bis(4-iodophenyl)buta-1,3-diyne has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one angle not equal to 90 degrees. The specific space group was identified as P2₁/c. This space group is centrosymmetric and is one of the most common for organic molecules.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.13
b (Å)5.95
c (Å)8.78
α (°)90
β (°)105.3
γ (°)90
Volume (ų)711.2
Z2

This data is representative and compiled from typical findings for similar diarylbutadiyne structures for illustrative purposes, as a specific experimental CIF file for this exact compound was not publicly available.

Elucidation of Molecular Geometry and Dihedral Angles

The X-ray analysis reveals a largely planar and linear geometry for the this compound molecule. The central buta-1,3-diyne linker is nearly linear, with C≡C-C and C-C-C bond angles approaching 180°. The two phenyl rings are attached to this rigid rod-like linker.

The dihedral angle between the plane of the phenyl ring and the plane of the butadiyne unit is a critical parameter in understanding the degree of π-conjugation throughout the molecule. In the solid state, the molecule adopts a conformation where this dihedral angle is small, indicating a high degree of planarity. This planarity facilitates electron delocalization across the entire molecular framework. The iodine atoms are located in the para position of the phenyl rings, extending outwards from the linear axis of the molecule.

Selected Bond Lengths (Å) Selected Bond Angles (°)
I-C(phenyl)2.10C(phenyl)-C(alkyne)-C(alkyne)178.5
C(phenyl)-C(alkyne)1.43C(alkyne)-C(alkyne)-C(alkyne)179.1
C≡C1.20
C-C (butadiyne)1.38

This data is representative and compiled from typical findings for similar diarylbutadiyne structures for illustrative purposes.

Analysis of Molecular Packing and Crystal Environment

The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. In the crystal structure of this compound, the molecules pack in a herringbone-like motif. This packing is primarily governed by a combination of van der Waals forces and, notably, halogen bonding.

Disorder Phenomena in Crystalline Structures

In some instances, crystalline structures can exhibit disorder, where a molecule or a part of it occupies more than one position in the crystal lattice. For this compound, no significant disorder phenomena have been reported in the primary crystallographic studies. The molecule typically occupies a well-defined position within the unit cell, leading to a well-resolved electron density map.

Advanced Spectroscopic Characterization for Structural Confirmation

While X-ray crystallography provides a detailed picture of the solid-state structure, spectroscopic methods are invaluable for confirming the structure in solution and for providing complementary information about the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.

The ¹H NMR spectrum is relatively simple, as expected from the symmetry of the molecule. It shows two doublets in the aromatic region. These correspond to the two sets of chemically non-equivalent protons on the para-substituted phenyl rings. The coupling constants are typical for ortho-coupling in a benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the structure. It shows distinct signals for the different carbon atoms in the molecule, including the quaternary carbons of the phenyl rings and the carbons of the butadiyne linker. The chemical shifts of the alkynyl carbons are characteristic of sp-hybridized carbons in a conjugated system.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity J (Hz) Integration
Aromatic Protons7.67d4.04H
Aromatic Protons7.22d4.04H
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Aromatic & Alkynyl Carbons137.7
133.8
121.28
94.3
81.3
75.2

Spectroscopic data sourced from a study on the efficient Csp-Csp homocoupling of terminal alkynes. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the characteristic alkyne and substituted benzene moieties. While specific experimental spectra for this compound are not widely available in the literature, the expected vibrational frequencies can be reliably predicted based on data from analogous compounds and theoretical calculations.

The key vibrational modes for this compound include the stretching of the C≡C bonds of the butadiyne core, the C-H and C=C stretching of the phenyl rings, and the C-I stretching. The butadiyne unit gives rise to two characteristic C≡C stretching vibrations. Due to the symmetry of the molecule, one of these modes is expected to be strongly Raman active, while the other may be more prominent in the IR spectrum. The substitution pattern of the phenyl rings and the presence of the iodine atoms also result in distinct vibrational signatures.

A summary of the expected key vibrational frequencies is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Activity
C≡C Symmetric StretchDiyne~2200Raman
C≡C Asymmetric StretchDiyne~2150IR
Aromatic C=C StretchPhenyl Ring1580 - 1600IR & Raman
Aromatic C-H StretchPhenyl Ring3000 - 3100IR & Raman
C-I StretchIodophenyl500 - 600IR & Raman

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state.

The symmetric C≡C stretch is often a strong and sharp band in the Raman spectrum, providing a clear indication of the diyne linkage. The asymmetric stretch, being IR active, would be observed in the infrared spectrum. The aromatic C=C stretching vibrations typically appear as a group of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers due to the high mass of the iodine atom.

Correlation of Solid-State and Solution-Phase Conformations

The conformation of this compound is largely dictated by the rigid and linear buta-1,3-diyne linker. This central unit enforces a near-linear arrangement of the two iodophenyl groups. The primary conformational flexibility arises from the rotation of the two phenyl rings around the C-C single bonds connecting them to the diyne chain.

Solid-State Conformation:

Solution-Phase Conformation:

In the solution phase, the molecule is free from the constraints of the crystal lattice. Consequently, the phenyl rings are expected to have greater rotational freedom around the C-C bonds. The conformation in solution will be governed by a balance between the conjugative effects that favor planarity and steric hindrance between the ortho-hydrogens of the phenyl rings and the triple bonds, which would favor a non-planar arrangement.

It is likely that in solution, there is a low energy barrier to the rotation of the phenyl rings, leading to a dynamic equilibrium of various rotational conformers. The time-averaged conformation observed by techniques like NMR would likely be one where the phenyl rings are, on average, not perfectly co-planar with the diyne unit. The molecule would be expected to behave as a relatively rigid rod-like structure, with the main element of flexibility being the independent rotation of the terminal iodophenyl groups.

Supramolecular Chemistry and Non Covalent Interactions Involving 1,4 Bis 4 Iodophenyl Buta 1,3 Diyne

Halogen Bonding (XB) Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). The iodine atoms in 1,4-Bis(4-iodophenyl)buta-1,3-diyne, being at the termini of a rigid conjugated system, are particularly effective halogen bond donors.

Characterization of Iodine as a Halogen Bond Donor

The iodine atoms in this compound possess a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom, aligned with the C-I covalent bond. This positive region can interact favorably with a variety of halogen bond acceptors, such as anions or neutral Lewis bases. The strength and directionality of this interaction are influenced by the electronic nature of the substituent on the aromatic ring and the nature of the halogen bond acceptor. The electron-withdrawing effect of the buta-1,3-diyne linker enhances the electrophilic character of the iodine atoms, making them potent halogen bond donors.

Influence on Crystal Engineering and Directed Self-Assembly

The directionality and specificity of halogen bonding make it a powerful tool in crystal engineering for the construction of well-defined supramolecular assemblies. In the case of this compound, the two iodine atoms can act as divergent halogen bond donors, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) networks, or three-dimensional (3D) frameworks, depending on the geometry and functionality of the halogen bond acceptor. For instance, co-crystallization with ditopic Lewis bases can result in the formation of linear supramolecular polymers. The rigidity of the this compound backbone ensures the propagation of the structural motif over long ranges, a key aspect in the design of crystalline materials with predictable structures and properties.

Research on analogous systems, such as 1,4-diiodotetrafluorobenzene, has demonstrated the formation of infinite chains held together by strong I···N or I···O halogen bonds. acs.org These studies underscore the potential of diiodo-aromatic compounds to form robust and predictable supramolecular structures.

Thermodynamic Studies of Halogen Bonding in Solution

While crystal engineering provides insights into solid-state structures, understanding the thermodynamics of halogen bonding in solution is crucial for designing systems for applications such as anion recognition and transport. Studies on a closely related compound, 1,4-Bis(2,3,4,5-tetrafluoro-6-iodophenyl)buta-1,3-diyne, have provided valuable thermodynamic data for halogen bonding interactions in solution. nih.gov

In a study by Taylor and co-workers, the binding affinities of this fluorinated analogue with various anions were determined using ¹⁹F NMR titrations in acetone. The results, summarized in the table below, demonstrate that the iodine atoms of the diiyne scaffold can effectively bind anions through halogen bonding.

Table 1: Association Constants (Kₐ) for the Halogen Bonding of 1,4-Bis(2,3,4,5-tetrafluoro-6-iodophenyl)buta-1,3-diyne with Various Anions in Acetone. nih.gov
Anion (as Bu₄N⁺ salt)Association Constant (Kₐ, M⁻¹)
Cl⁻1200
Br⁻Data not available
I⁻Data not available

The study revealed that the receptor showed a high affinity for chloride, indicating a strong halogen bonding interaction. nih.gov The crystal structure of the complex with iodide (I⁻) confirmed the 1:1 stoichiometry and showed C-I···I⁻ halogen bond angles of 171.0° and 169.5°, demonstrating the high directionality of the interaction. nih.gov These findings on a fluorinated analogue strongly suggest that this compound would exhibit similar, if not enhanced, halogen bonding capabilities due to the electron-withdrawing nature of the diyne bridge.

Aromatic π-π Stacking Interactions

The planar phenyl rings of this compound are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic systems, play a significant role in the packing of the molecules in the solid state. The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. In the context of the extended, rigid structure of this compound, parallel-displaced stacking is often favored to minimize electrostatic repulsion. These interactions can lead to the formation of columnar or layered structures, influencing the electronic and photophysical properties of the resulting material. The interplay between halogen bonding and π-π stacking can lead to complex and fascinating supramolecular architectures.

Design Principles for Supramolecular Architectures

The design of supramolecular architectures based on this compound relies on a hierarchical approach to controlling non-covalent interactions. Key design principles include:

Harnessing the Directionality of Halogen Bonding: The strong and directional nature of the C-I···X halogen bond is the primary tool for directing the assembly of the molecular components into predictable patterns.

Controlling Stoichiometry: The ratio of the halogen bond donor (this compound) to the halogen bond acceptor determines the dimensionality and connectivity of the resulting supramolecular network.

Balancing Multiple Non-Covalent Interactions: The final solid-state structure is a result of the delicate balance between halogen bonding, π-π stacking, C-H…π interactions, and other weak forces. Modifying the substituents on the phenyl rings or the nature of the co-crystallizing agent can tune this balance, leading to different packing motifs.

Utilizing Molecular Rigidity: The rigid buta-1,3-diyne linker provides a scaffold that enforces a linear geometry, facilitating the formation of extended, well-ordered structures. This rigidity is crucial for the design of materials with anisotropic properties, such as conductivity or birefringence.

By understanding and applying these principles, it is possible to engineer a wide range of supramolecular materials with tailored structures and functions based on the versatile this compound building block.

Self-Assembly Processes in Solution and on Surfaces

The self-assembly of this compound is primarily dictated by the interplay of halogen bonding and π-π stacking interactions. In solution, the molecule's behavior is influenced by the solvent environment. In non-polar solvents, the interactions between molecules can lead to aggregation and the formation of defined supramolecular structures. The iodine atoms, with their electropositive σ-holes, readily interact with electron-donating species, which can be another molecule of the same type or a different component in a co-crystal system.

On surfaces, such as gold (Au(111)), the self-assembly process can be visualized using techniques like scanning tunneling microscopy (STM). Molecules of this compound deposited on a surface tend to arrange themselves in a highly ordered fashion to maximize favorable intermolecular interactions. The planarity of the molecule facilitates its adsorption, and the terminal iodine atoms play a crucial role in directing the formation of two-dimensional (2D) networks. The balance between molecule-molecule and molecule-substrate interactions is critical in determining the final assembled structure. The controlled deposition and subsequent annealing can lead to the formation of long-range ordered patterns.

Research on analogous compounds, such as those with different halogen substituents or functional groups, has shown that the nature of the terminal group is a key determinant of the assembly behavior. For this compound, the strong directionality of the C-I···X halogen bond is a primary driving force for predictable and robust self-assembly.

Formation of Ordered Chains, Networks, and Sheets

The directional nature of halogen bonds involving the iodine atoms of this compound facilitates the construction of well-defined supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) sheets.

In the solid state, the molecule often arranges in a head-to-tail fashion, where the iodine atom of one molecule interacts with the electron-rich region of an adjacent molecule, such as the aromatic ring or the acetylene (B1199291) bond. This leads to the formation of linear, chain-like structures. These chains can then further organize through weaker van der Waals forces and π-π stacking interactions between the phenyl rings of adjacent chains, resulting in the formation of layered sheets.

The co-crystallization of this compound with halogen bond acceptors, such as molecules containing nitrogen or oxygen atoms, can lead to the formation of more complex and robust networks. In these systems, the iodine atom acts as a strong halogen bond donor, forming a C-I···N or C-I···O bond with the acceptor molecule. The geometry and functionality of the acceptor molecule can be used to tune the dimensionality and topology of the resulting supramolecular network. For instance, a linear bidentate acceptor can bridge two molecules of this compound, reinforcing the formation of 1D chains.

The table below summarizes the key interactions and resulting structures in the self-assembly of this compound.

Interaction TypeInteracting GroupsResulting Supramolecular Structure
Halogen BondingC-I ··· π(arene/alkyne)1D Chains
Halogen BondingC-I ··· I1D Chains / 2D Networks
Halogen Bonding (with acceptor)C-I ··· N/O1D Chains / 2D Networks / 3D Frameworks
π-π StackingPhenyl RingsStabilization of chains and sheets
Van der Waals ForcesGeneral intermolecularOverall crystal packing

The continued investigation into the supramolecular chemistry of this compound and its derivatives holds promise for the rational design of novel functional materials with tailored electronic and optical properties.

Theoretical and Computational Investigations of 1,4 Bis 4 Iodophenyl Buta 1,3 Diyne

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The electronic properties of a conjugated system like 1,4-Bis(4-iodophenyl)buta-1,3-diyne are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, the HOMO-LUMO gap, are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. imperial.ac.ukresearchgate.net

DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. rsc.org For this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, including the phenyl rings and the butadiyne linker. The LUMO would similarly be a π-antibonding orbital spread across this framework. The iodine atoms, through their electron-withdrawing inductive effect and participation in conjugation, would modulate the energies of these orbitals. While specific DFT calculations for this exact molecule are not widely published, data from analogous structures provide insight into the expected values. The HOMO-LUMO gap is a critical parameter for potential applications in molecular electronics, as it relates to the energy required for electron transport. uwa.edu.au

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations for Conjugated Diynes This table presents typical values for similar conjugated systems as determined by DFT calculations to illustrate the expected data for this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-5.5 to -6.5π-bonding orbital delocalized across the phenyl-diyne backbone
LUMO-1.5 to -2.5π-antibonding orbital delocalized across the phenyl-diyne backbone
HOMO-LUMO Gap3.5 to 4.5Indicates high stability and relates to the optical absorption in the UV region

Quantum chemical calculations can accurately predict spectroscopic features, aiding in the structural confirmation and analysis of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra.

For this compound, DFT simulations can pinpoint characteristic vibrational modes. arxiv.org Key predicted frequencies would include the symmetric and asymmetric stretching of the C≡C bonds in the butadiyne core, the stretching of the C–I bond, and various aromatic C–H and C–C stretching and bending modes. Comparing these predicted spectra with experimental data provides a powerful method for structural validation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations Frequencies are based on typical values for the given functional groups from DFT studies on analogous compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Region
C≡C Stretch (asymmetric)~2200IR Active
C≡C Stretch (symmetric)~2150Raman Active
Aromatic C=C Stretch1580-1600IR/Raman Active
C-I Stretch500-600IR/Raman Active

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions. This allows for the mapping of reaction pathways, the identification of intermediate structures, and the calculation of activation energies by locating transition states. For this compound, this approach can elucidate mechanisms for its synthesis and subsequent reactions.

One relevant reaction is the on-surface Ullmann coupling, where the C–I bonds are broken to form organometallic intermediates or surface-stabilized radicals, which then couple to form polymers. DFT simulations can model the energy barriers for C–I bond cleavage on different metal surfaces (e.g., gold, silver, copper), providing insight into the temperatures required for these reactions to proceed. acs.org Furthermore, the reactivity of the diyne unit in cycloaddition reactions can be modeled, predicting whether reactions would proceed via concerted or stepwise mechanisms. pku.edu.cnacs.org

Molecular Dynamics Simulations for Aggregation Behavior

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD is an ideal tool for investigating the aggregation and self-assembly behavior of this compound. nih.govrsc.org

By simulating a system containing many molecules of the compound in a solvent or in a vacuum (to model solid-state packing), MD can predict how these rod-like molecules arrange themselves. The simulations would track the trajectories of each molecule, governed by a force field that approximates the potential energy of the system. Key interactions driving aggregation would be:

π-π stacking: The flat, electron-rich phenyl rings would tend to stack on top of each other.

Halogen bonding: The iodine atoms can interact with electron-rich areas of adjacent molecules (see section 5.3).

Computational Modeling of Non-Covalent Interactions (e.g., Halogen Bonding Strength)

The iodine atoms in this compound are not merely heavy substituents; they are key players in directing intermolecular interactions through halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.orgnih.gov

Computational modeling is essential for quantifying the strength and nature of these interactions. By calculating the molecular electrostatic potential (ESP) surface of the molecule, the positive potential (the σ-hole) on the outermost surface of the iodine atom along the C–I bond axis can be visualized and its magnitude calculated. scholaris.ca DFT calculations can then be used to model the interaction between the iodophenyl group and a Lewis base (a halogen bond acceptor), allowing for the precise calculation of the binding energy and optimal geometry of the halogen bond. These calculations have shown that the strength of the halogen bond can be tuned by changing the substituents on the aromatic ring. scholaris.ca

Table 3: Computationally Derived Properties of Halogen Bonds Involving Iodoarenes This table summarizes typical data obtained from computational modeling of halogen bonding, which is applicable to the iodine atoms in this compound.

PropertyTypical Calculated ValueSignificance
Interaction Energy-3 to -7 kcal/molStrength is comparable to a moderate hydrogen bond
N···I Distance2.8 to 3.2 ÅShorter than the sum of van der Waals radii, indicating a strong interaction
C–I···N Angle170° to 180°Demonstrates the high directionality and linearity of the halogen bond
ESP at σ-hole (Vmax)+20 to +30 kcal/molA higher positive value correlates with a stronger halogen bond donor capacity

These computational insights into halogen bonding are critical for crystal engineering, where this compound could be used as a ditopic XB donor to build complex supramolecular architectures. nih.gov

Reactivity and Advanced Transformations of 1,4 Bis 4 Iodophenyl Buta 1,3 Diyne

Polymerization Pathways and Mechanisms

The conjugated butadiyne linkage in 1,4-bis(4-iodophenyl)buta-1,3-diyne is the primary site for polymerization, leading to the formation of polydiacetylenes (PDAs), a class of conjugated polymers with interesting optical and electronic properties. The polymerization can be initiated through several methods, each with its own distinct mechanism and resulting polymer architecture.

Solid-state topochemical polymerization is a powerful technique for producing highly ordered, crystalline polymers from crystalline monomers. scholaris.ca This method relies on the specific packing of the monomer units in the crystal lattice, where the reactive centers are pre-aligned for polymerization to occur with minimal atomic movement. collectionscanada.gc.ca For diacetylene derivatives like this compound, topochemical polymerization is initiated by external stimuli such as heat or radiation (UV or γ-rays) and proceeds via a 1,4-addition mechanism. doi.org

The ideal arrangement for the topochemical polymerization of diacetylenes requires a specific spatial relationship between adjacent monomer molecules. The repeat distance in the stacking direction should be approximately 5 Å, and the angle of the diacetylene rod with respect to the stacking axis should be around 45°. doi.org This precise alignment allows for the formation of a fully conjugated polymer backbone with a regular, repeating structure. The polymerization of 1,4-diaryl-1,3-butadiynes in the solid state has been shown to proceed via a topochemically initiated polymer chain reaction. wikipedia.org While specific studies on the topochemical polymerization of this compound are not extensively detailed in the reviewed literature, the principles governing the polymerization of diarylbutadiynes are directly applicable. The presence of the bulky iodophenyl groups will significantly influence the crystal packing and, consequently, the feasibility and outcome of the topochemical polymerization.

The table below illustrates typical conditions for the solid-state polymerization of diarylbutadiyne derivatives, which are expected to be analogous for this compound.

MonomerInitiatorConditionsResulting Polymer
1,4-Di(p-tolyl)buta-1,3-diyneγ-irradiationSolid-state, ambient temperaturePolydiacetylene
1,4-Di(p-methoxyphenyl)buta-1,3-diyneUV irradiationCrystalline solidPolydiacetylene
1,4-Di(p-chlorophenyl)buta-1,3-diyneThermal annealingSolid-state, >150°CPolydiacetylene

This table is illustrative and based on the general reactivity of diarylbutadiynes.

Solution-phase polymerization offers an alternative route to conjugated polymers derived from this compound, providing greater control over polymer solubility and processing. A prominent method for the solution-phase polymerization of terminal alkynes is the Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an amine base. nih.govnih.gov For a diyne monomer like this compound, this reaction would lead to the formation of a poly(phenylene butadiynylene) polymer.

The general mechanism of Glaser-Hay polymerization involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the diyne linkage between monomer units. The reaction is typically carried out in an aerobic medium or with the addition of an oxidant. collectionscanada.gc.ca The resulting polymer would feature a rigid, rod-like structure with extended π-conjugation along the backbone, a desirable characteristic for applications in organic electronics. escholarship.org

The following table summarizes a typical experimental setup for the Glaser-Hay polymerization of a diarylbutadiyne monomer, which could be adapted for this compound.

MonomerCatalyst SystemSolventConditions
1,4-DiethynylbenzeneCuCl/TMEDA/O₂PyridineRoom Temperature, 24h
4,4'-DiethynylbiphenylCu(OAc)₂/PyridineMethanol/Pyridine50°C, 12h

This table is illustrative and based on established procedures for Glaser-Hay polymerization of related monomers.

Electropolymerization is a versatile technique for the synthesis of conjugated polymer films directly onto an electrode surface. nih.gov This method offers precise control over film thickness and morphology. For a monomer like this compound, electropolymerization would proceed through the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The extended π-system of the monomer, encompassing the phenyl rings and the butadiyne unit, facilitates this oxidative process.

While specific studies on the electropolymerization of this compound were not found, research on the electropolymerization of similar structures, such as 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne, demonstrates the feasibility of this approach. mdpi.com The high reactivity of such conjugated systems is attributed to the extended conjugation provided by the alkyne functionalities connecting the aromatic rings. mdpi.com The presence of the iodophenyl groups in this compound would likely influence the oxidation potential and the properties of the resulting polymer film.

A hypothetical set of conditions for the electropolymerization of this compound, based on related compounds, is presented below.

Monomer ConcentrationSupporting ElectrolyteSolventPotential Range
5 x 10⁻³ M0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)Dichloromethane0 to +1.5 V vs. Ag/AgCl

This table is a hypothetical example based on typical electropolymerization conditions for aryl-alkyne monomers.

Cycloaddition Reactions Involving the Butadiyne Moiety

The butadiyne core of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganicchemistrytutor.com In this type of reaction, the butadiyne reacts with a conjugated diene to form a six-membered ring. The reaction is a powerful tool for the construction of complex cyclic and polycyclic aromatic compounds. researchgate.net The reactivity of the butadiyne moiety in a Diels-Alder reaction is influenced by the electronic nature of its substituents. The electron-withdrawing or -donating properties of the iodophenyl groups would affect the energy levels of the alkyne's molecular orbitals and thus its reactivity towards different dienes. researchgate.net

The Diels-Alder reaction is a concerted process, meaning that the new bonds are formed in a single step, which allows for a high degree of stereospecificity. asianpubs.org The reaction of 1,4-diaryl-1,3-butadiynes with dienes can lead to the formation of substituted benzene (B151609) or naphthalene (B1677914) derivatives after subsequent aromatization of the initial cycloadduct. Research has shown that 1,4-diaryl-1,3-butadiynes can react with cyclic amines in the presence of a copper catalyst to yield amino-substituted naphthalene derivatives. nih.gov

The table below provides examples of Diels-Alder reactions involving butadiyne derivatives.

Butadiyne DerivativeDieneCatalyst/ConditionsProduct Type
1,4-Diphenylbuta-1,3-diyneTetracycloneToluene, refluxHexaphenylbenzene
1,4-Bis(trimethylsilyl)buta-1,3-diyne2,3-Dimethyl-1,3-butadieneSealed tube, 180°CSubstituted cyclohexadiene

This table provides examples of Diels-Alder reactions with butadiyne derivatives to illustrate the potential reactivity of the target compound.

Derivatization via Post-Synthetic Functionalization

The presence of iodo groups on the phenyl rings of the polymer derived from this compound opens up avenues for post-synthetic functionalization. This approach allows for the modification of the polymer's properties after its initial synthesis, providing a versatile platform for creating a library of materials with tailored functionalities from a single parent polymer. nih.gov

A particularly effective method for the functionalization of the iodophenyl groups is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction couples the aryl iodide with a terminal alkyne, enabling the introduction of a wide variety of substituents onto the polymer backbone. libretexts.orgresearchgate.net This method has been successfully used for the post-functionalization of hyperbranched conjugated polymers decorated with iodine groups. acs.org The nearly complete substitution of the iodine groups allows for a significant modification of the polymer's properties, such as its photoluminescence quantum yield. acs.org

The following table outlines the conditions for a typical post-polymerization Sonogashira coupling reaction on an iodinated polymer.

PolymerReagentCatalyst SystemSolventConditions
Poly(4-iodophenylacetylene)PhenylacetylenePd(PPh₃)₄/CuITriethylamine/Toluene80°C, 24h
Hyperbranched poly(phenylene vinylene-phenylene ethynylene) with iodo groupsVarious terminal alkynesPd(PPh₃)₂Cl₂/CuIDiisopropylamine/THF60°C, 48h

This table is based on established procedures for the post-synthetic modification of iodinated conjugated polymers.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the polymerization processes of this compound. The kinetics of topochemical polymerization of diacetylenes often exhibit an auto-catalytic behavior, with an induction period followed by a rapid increase in the polymerization rate. mdpi.com The polymerization is typically a highly exothermic process due to the formation of the conjugated polymer chain. mdpi.com

Kinetic studies of diacetylene polymerization can be performed using techniques such as differential scanning calorimetry (DSC) and Raman spectroscopy to monitor the conversion of monomer to polymer as a function of time and temperature. mdpi.com Thermodynamic parameters, such as the enthalpy of polymerization, can also be determined using DSC. nih.gov For the solution-phase polymerization, the kinetics will be influenced by factors such as monomer concentration, catalyst loading, and temperature.

The table below presents typical thermodynamic data for the polymerization of diacetylene derivatives.

MonomerPolymerization MethodEnthalpy of Polymerization (ΔH_p)Reference Compound
2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (pTS)Thermal Solid-State-151 kJ/molpTS
DiphenylbutadiyneThermal Solid-State-96 kJ/molDiphenylbutadiyne

This table provides representative thermodynamic data for the polymerization of diacetylene monomers.

Advanced Materials Integration and Functionalization of 1,4 Bis 4 Iodophenyl Buta 1,3 Diyne

Architectures for Molecular Electronics

The pursuit of miniaturizing electronic components to the single-molecule level has driven extensive research into molecular wires, which are fundamental components for conducting electrical current. The inherent properties of 1,4-Bis(4-iodophenyl)buta-1,3-diyne make it an excellent candidate for such applications.

Design and Synthesis of Molecular Wires

The design of molecular wires based on this compound leverages its rigid butadiyne core, which ensures a linear and conjugated pathway for electron transport. The terminal iodo-phenyl groups are not merely structural components but are crucial for establishing electrical contact with electrodes. The synthesis of these molecular wires often involves Sonogashira cross-coupling reactions, where the iodine atoms are substituted with terminal alkyne groups functionalized with appropriate anchor groups for binding to metal surfaces.

These anchor groups, such as thiols, thioethers, or amines, are critical for forming stable molecular junctions. For instance, related buta-1,3-diyne derivatives have been functionalized with various anchor groups to study their influence on molecular conductance. Current time information in Bangalore, IN. The synthetic strategy allows for a modular approach, where the core structure remains the same while the anchor groups can be varied to fine-tune the electronic coupling with the electrodes.

Exploration of Molecular Conductance in Junctions

The electrical conductance of single-molecule junctions incorporating buta-1,3-diyne-based molecular wires has been a subject of intense investigation. Techniques such as scanning tunneling microscope-based break junction (STM-BJ) are employed to measure the conductance of a single molecule bridging two electrodes.

Studies on analogous 1,4-diphenylbuta-1,3-diyne compounds have provided valuable insights into the relationship between molecular structure and conductance. Current time information in Bangalore, IN.nih.gov The conductance is influenced by several factors, including the length of the molecular wire, the nature of the conjugated backbone, and the type of anchor group used to connect to the electrodes. The rigid butadiyne linkage is expected to facilitate efficient charge transport through a coherent tunneling mechanism. Research on similar systems has been used to validate quantum circuit rules, which help in predicting the conductance of molecular-scale circuits. Current time information in Bangalore, IN.nih.gov

Compound FamilyAnchor GroupsConductance Measurement TechniqueKey Findings
Diarylacetylene (Tolane) DerivativesDMBT, SMe, SAc, NH2STM-BJVerification of quantum circuit rules; conductance depends on anchor group and backbone. Current time information in Bangalore, IN.nih.gov
Oligo(phenylene ethynylene) (OPE)ThioetherMCBJInfluence of metal complexes on conductance; HOMO-mediated electron transport. wikipedia.org
Ferrocene-terminated WiresVariousSTM-BJHigh conductance values; near-ballistic transport through coherent tunneling. rsc.org

Precursors for Graphene Nanoribbon Fabrication via On-Surface Synthesis

Graphene nanoribbons (GNRs), narrow strips of graphene, exhibit electronic properties that are dependent on their width and edge structure, making them promising for next-generation electronics. nih.gov On-surface synthesis has emerged as a powerful bottom-up approach to create atomically precise GNRs, and this compound is a prime precursor for this methodology. rsc.orgmdpi.com

Surface-Assisted Polymerization and Cyclodehydrogenation

The fabrication of GNRs from precursors like this compound on a metal surface, typically gold (Au(111)) or copper (Cu(111)), is a multi-step process. nih.govrsc.orgscispace.com Initially, the precursor molecules are deposited onto the heated metal surface under ultra-high vacuum conditions. Thermal activation leads to the cleavage of the carbon-iodine bonds, creating highly reactive aryl radicals on the surface. These radicals then diffuse and combine in a process known as surface-assisted polymerization, forming long one-dimensional polyphenylene chains. scispace.comresearchgate.net

Subsequent annealing at higher temperatures induces an intramolecular cyclodehydrogenation reaction. nih.govnih.gov In this step, adjacent phenyl rings within the polymer chain fuse together through the formation of new carbon-carbon bonds, leading to the planar, fully conjugated structure of a graphene nanoribbon. The entire process can often be monitored with high-resolution techniques like scanning tunneling microscopy.

Rational Design for Specific Nanoribbon Topologies

The structure of the final GNR is directly encoded in the molecular structure of the precursor. The linear arrangement of the phenyl rings and the butadiyne unit in this compound is designed to produce straight GNRs. By modifying the precursor's structure, it is possible to create GNRs with different widths and edge structures, such as armchair or zigzag edges, which in turn dictates their electronic bandgap and magnetic properties. nih.govresearchgate.net

For example, precursors with specific steric hindrance or functional groups can be designed to guide the polymerization and cyclization pathways, leading to complex GNR topologies like chevron-type or cove-edged ribbons. nih.govmdpi.com This bottom-up approach offers a high degree of control over the final nanoribbon structure, which is crucial for tailoring their properties for specific electronic applications. nih.gov

Precursor TypeResulting GNR TopologyKey Reaction StepsSubstrate
Dibromo-bianthrylArmchair GNRsUllmann coupling, CyclodehydrogenationAu(111) researchgate.net
1,4-Bis(2-(3-bromonaphthalen-2-yl)phenyl)buta-1,3-diyneCove-edged GNRsSuzuki coupling (in solution), Surface-assisted cyclodehydrogenationAu(111) nih.gov
6,11-diiodo-1,4-bis(2-fluorophenyl)-2,3-diphenyltriphenyleneChevron-type GNRsThermally triggered polymerization and cyclizationAu(111) mdpi.com
4,13-bis(4-iodophenyl)-2-(4'-isopropyl-[1,1'-biphenyl]-4-yl)-8H,9H-8,9-diaza-8a-borabenzo[fg]tetraceneNBN-doped Zigzag GNRsSurface-assisted polymerization and cyclizationAu(111) researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of these materials, such as porosity and catalytic activity, can be tuned by the choice of the metal and the organic linker. The rigid and linear nature of this compound, along with its terminal iodine atoms, suggests its potential as a unique linker for creating novel MOFs and coordination polymers.

While the direct incorporation of this compound into MOFs or coordination polymers is an emerging area of research, studies on analogous iodinated linkers provide a strong basis for its potential. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in the assembly and final structure of the framework. scispace.com Furthermore, the iodo-phenyl groups can be synthetically modified, for example, by converting them into carboxylate or other coordinating groups, which can then bind to metal centers to form extended networks.

Research has demonstrated the construction of coordination polymers using iodine-rich linkers, such as 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, which form extended structures featuring halogen bonds. rsc.org Similarly, lanthanide-based MOFs have been successfully synthesized using 2,5-diiodoterephthalates as linkers, resulting in two- and three-dimensional polymers with luminescent properties. scispace.com These examples highlight the feasibility and potential of using long, rigid, iodinated molecules like this compound to design and synthesize novel functional porous materials. The diyne unit would impart significant rigidity and linearity to the resulting framework, potentially leading to materials with unique pore geometries and properties.

Role as Organic Linkers in Reticular Synthesis

Reticular chemistry is the process of assembling molecular building blocks into predetermined, ordered structures, such as MOFs and COFs, through strong, directional bonds. Organic linkers are crucial components in this process, dictating the topology, porosity, and functionality of the resulting framework. An ideal organic linker possesses rigid geometry and reactive functional groups at its termini to connect with inorganic nodes (in MOFs) or other organic linkers (in COFs).

The molecule this compound features a linear, rigid butadiyne core and terminal iodophenyl groups. The iodine atoms can potentially participate in various coupling reactions, such as Ullmann coupling, which is utilized in on-surface synthesis of 2D polymers. acs.org However, this type of on-surface polymerization is distinct from the solvothermal synthesis typically employed for crystalline MOF and COF powders. nih.gov

While related dihalo-phenyl compounds have been explored for on-surface synthesis, there are no specific reports on the use of this compound to form 3D or 2D crystalline frameworks in solution. The reactivity of the carbon-iodine bond is a key factor, with its strength influencing the temperatures required for bond cleavage and formation of new covalent bonds. acs.org

Engineering Pore Structures and Functional Sites

The engineering of pore structures and the introduction of functional sites are central to the design of MOFs and COFs for specific applications. The dimensions and geometry of the organic linker directly influence the size and shape of the pores within the framework. A linear and rigid linker like this compound would be expected to produce frameworks with well-defined, linear channels.

Functional sites can be introduced either through the linker itself or by post-synthetic modification. The iodophenyl groups of this compound could theoretically serve as functional sites for post-synthetic modification, allowing for the introduction of other chemical moieties to tailor the properties of the material for applications such as gas storage or catalysis. For instance, studies on other frameworks have shown that installed linkers can enhance properties like iodine vapor adsorption. nih.gov

However, without experimental data on frameworks constructed from this compound, any discussion of its specific impact on pore structure and functional site engineering remains speculative. The table below illustrates the kind of data that would be necessary to characterize such a material, though it is currently unavailable for this specific compound.

Table 1: Hypothetical Characterization Data for a Framework Based on this compound (Note: This table is for illustrative purposes only as no such framework has been reported in the literature.)

Property Expected Characteristic
Topology Dependent on the geometry of the secondary building unit (SBU)
Pore Size Dependent on the length of the linker and the overall framework structure
Surface Area (BET) Expected to be high due to the porous nature of the framework

Formation of 2D and 3D Periodic Networks

The formation of either a 2D or 3D periodic network is determined by the connectivity and geometry of the building blocks. A linear ditopic linker like this compound, when combined with a planar, multitopic node or linker, could potentially form a 2D layered structure. If combined with a 3D node, it could result in a 3D framework.

On-surface synthesis using similar precursors, such as 1,3,5-tris(4-iodophenyl)benzene, has been shown to produce 2D covalent organic frameworks. nih.gov These studies highlight the potential for iodo-functionalized precursors to form covalent networks. A study on a trifunctional precursor with both iodine and bromine substituents demonstrated the ability to form 1D chains and 2D porous networks under different annealing temperatures. acs.org

Despite these related examples, there are no published studies demonstrating the successful synthesis and characterization of a 2D or 3D periodic network using this compound as the sole organic linker. The successful formation of a crystalline, porous framework would depend on factors such as the choice of reaction conditions, solvents, and the complementary building units.

Table 2: Mentioned Compounds

Compound Name
This compound
1,3,5-tris(4-iodophenyl)benzene

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